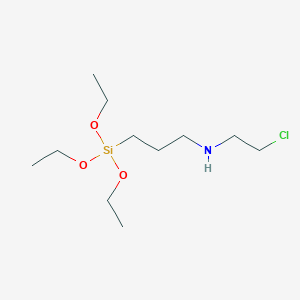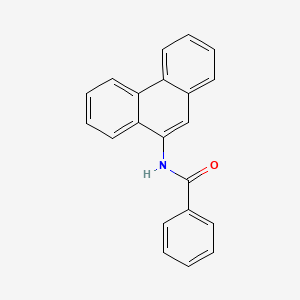
N-(Phenanthren-9-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-9-YL)benzamide: is an organic compound that belongs to the class of benzamides It features a phenanthrene moiety attached to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenanthren-9-YL)benzamide typically involves the condensation of phenanthrene-9-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(Phenanthren-9-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthren-9-ylamine.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
N-(Phenanthren-9-YL)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(Phenanthren-9-YL)benzamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting its function. Additionally, the benzamide group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- N-(Phenanthren-9-yl)acetamide
- N-(Phenanthren-9-yl)formamide
- N-(Phenanthren-9-yl)propionamide
Comparison: N-(Phenanthren-9-YL)benzamide is unique due to the presence of both the phenanthrene and benzamide moieties, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for diverse applications .
Properties
CAS No. |
81593-08-0 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-phenanthren-9-ylbenzamide |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H,(H,22,23) |
InChI Key |
RBNQVKMQUSUUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


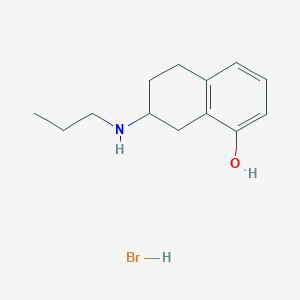
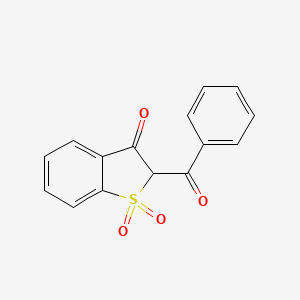
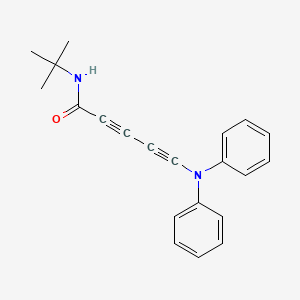
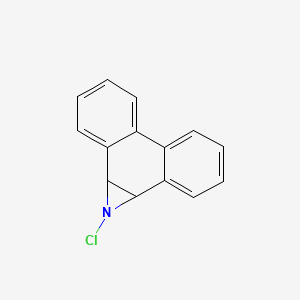

![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
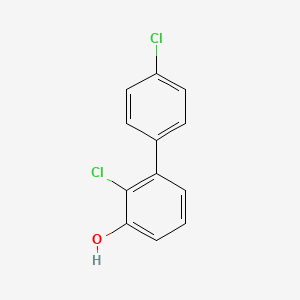

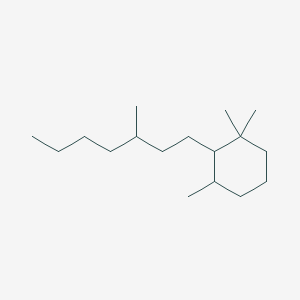
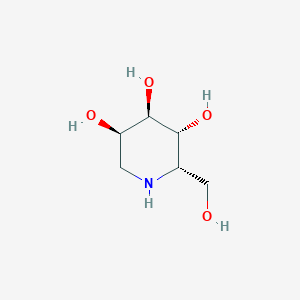
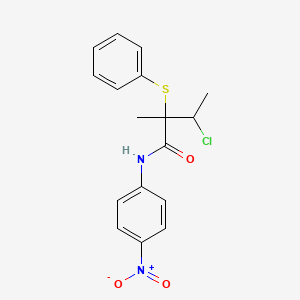
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
